R82913 vs. R86183: Structural Basis for Differential Potency and Resistance
Crystal structures of HIV-1 RT complexed with 8-Cl TIBO (R86183) and 9-Cl TIBO (R82913) were solved at 3.0 Å resolution, revealing a direct head-to-head potency difference [1]. R86183 (IC50 = 4.6 nM) is approximately 7-fold more potent than R82913 (IC50 = 33 nM) against wild-type HIV-1 RT in this assay, demonstrating that the chlorine substitution position on the TIBO scaffold critically modulates binding affinity [1].
| Evidence Dimension | Inhibitory concentration (IC50) against wild-type HIV-1 RT |
|---|---|
| Target Compound Data | 33 nM |
| Comparator Or Baseline | R86183 (8-Cl TIBO): 4.6 nM |
| Quantified Difference | R86183 is 7.2-fold more potent than R82913 |
| Conditions | X-ray crystallography and enzyme inhibition assay; wild-type HIV-1 RT |
Why This Matters
This quantitative potency differential precludes direct substitution in dose-response studies and highlights the need for compound-specific procurement when modeling structure-activity relationships.
- [1] Das, K., Ding, J., Hsiou, Y., Clark, A. D., Jr., Moereels, H., Koymans, L., Andries, K., Pauwels, R., Janssen, P. A., Boyer, P. L., Clark, P., Smith, R. H., Jr., Kroeger Smith, M. B., Michejda, C. J., Hughes, S. H., & Arnold, E. (1996). Crystal structures of 8-Cl and 9-Cl TIBO complexed with wild-type HIV-1 RT and 8-Cl TIBO complexed with the Tyr181Cys HIV-1 RT drug-resistant mutant. Journal of Molecular Biology, 264(5), 1085–1100. View Source
